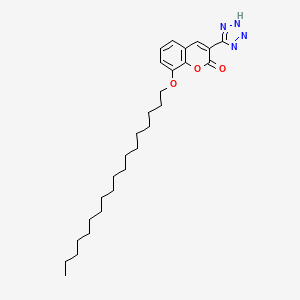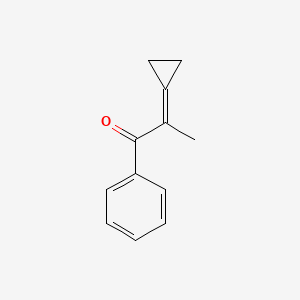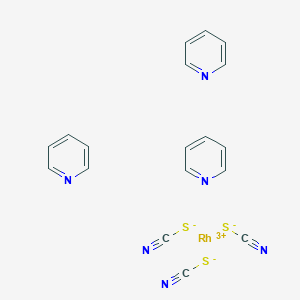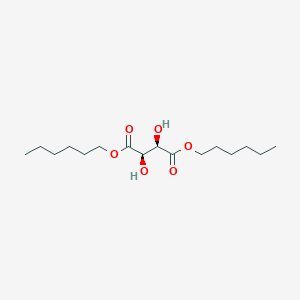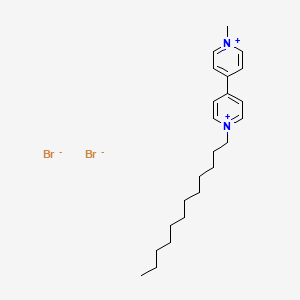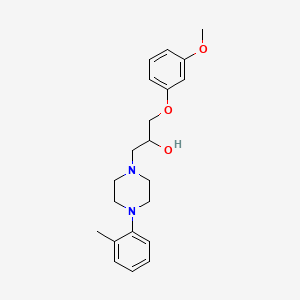![molecular formula C14H24NO3P B14437019 Dipropyl [(methylamino)(phenyl)methyl]phosphonate CAS No. 76473-76-2](/img/structure/B14437019.png)
Dipropyl [(methylamino)(phenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl [(methylamino)(phenyl)methyl]phosphonate is an organophosphorus compound with a molecular formula of C12H20NO3P This compound is characterized by the presence of a phosphonate group attached to a phenyl ring and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [(methylamino)(phenyl)methyl]phosphonate typically involves the reaction of dipropyl phosphite with a suitable methylamino phenyl derivative under controlled conditions. One common method includes the use of a palladium catalyst to facilitate the cross-coupling reaction between the phosphite and the phenyl derivative . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum productivity.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl [(methylamino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated phenyl derivatives.
Applications De Recherche Scientifique
Dipropyl [(methylamino)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which dipropyl [(methylamino)(phenyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate group, preventing the enzyme from catalyzing its normal reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl methylphosphonate: A related compound with similar structural features but different substituents.
Phenyl phosphonate: Lacks the methylamino group but shares the phenyl and phosphonate moieties.
Bisphosphonates: A class of compounds with two phosphonate groups, used primarily in medicine to treat bone diseases.
Uniqueness
Dipropyl [(methylamino)(phenyl)methyl]phosphonate is unique due to the presence of both a phenyl ring and a methylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other phosphonate derivatives.
Propriétés
Numéro CAS |
76473-76-2 |
|---|---|
Formule moléculaire |
C14H24NO3P |
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
1-dipropoxyphosphoryl-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C14H24NO3P/c1-4-11-17-19(16,18-12-5-2)14(15-3)13-9-7-6-8-10-13/h6-10,14-15H,4-5,11-12H2,1-3H3 |
Clé InChI |
RFZOPSUJYUGOCC-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C(C1=CC=CC=C1)NC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



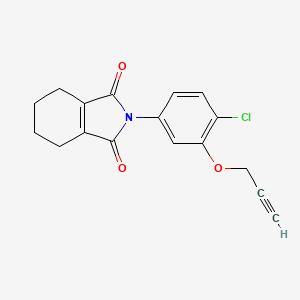
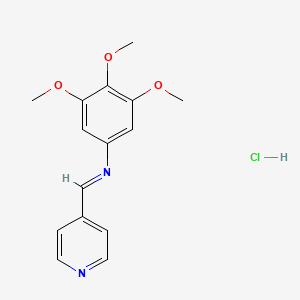
![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

